Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-
Description
The compound "Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-" features a phenol core substituted with a pyridine ring linked via an aminomethyl group. The pyridine ring is further functionalized with a 4-aminophenyl group at the 5-position. The phenol group provides acidity (pKa ~10), while the 4-aminophenyl group introduces basicity, creating a zwitterionic character under physiological pH. Such properties may enhance solubility and target binding in biological systems .
Properties
CAS No. |
821784-50-3 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[[[5-(4-aminophenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H17N3O/c19-16-6-4-14(5-7-16)15-9-17(12-20-11-15)21-10-13-2-1-3-18(22)8-13/h1-9,11-12,21-22H,10,19H2 |
InChI Key |
RQYNWWQMPILBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, where phenol reacts with an aminophenyl-pyridine derivative under acidic conditions to form the desired product . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated phenols and pyridines.
Scientific Research Applications
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound 1: Phenol, 3-[[[5-(3-thienyl)-3-pyridinyl]amino]methyl]- (CAS 875147-85-6)
- Key Differences: Replaces 4-aminophenyl with a 3-thienyl group.
- Solubility: Thiophene’s hydrophobicity may decrease aqueous solubility. Biological Activity: Thiophene-containing analogs are often associated with antimicrobial activity, but this substitution may reduce affinity for amine-specific targets .
Compound 2: Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- (CAS 821784-33-2)
- Key Differences: Substitutes 4-aminophenyl with a furan-methylamine group.
- Impact: Hydrogen Bonding: The furan oxygen enhances hydrogen-bond acceptor capacity, differing from the donor capability of the 4-aminophenyl group.
Compound 3: Methanesulfonamide,N-[3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]phenyl]- (CAS 875146-82-0)
- Key Differences : Features a 4-chlorobenzyl group and methanesulfonamide.
- Impact: Lipophilicity: Chlorine increases logP (estimated 3.8 vs. target’s ~2.5), enhancing membrane permeability. Electron Effects: The electron-withdrawing chlorine reduces pyridine’s basicity, contrasting with the electron-donating 4-aminophenyl group .
Functional Group Modifications
Compound 4: 3-[(7-{5-[(phenylsulfonyl)amino]-3-pyridinyl}-2-quinoxalinyl)amino]benzoic acid (CAS 1083325-58-9)
- Key Differences: Incorporates a sulfonamide and quinoxaline ring.
- Impact :
Compound 5: Nilotinib (CAS 641571-10-0)
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CAS 875147-85-6 (Thienyl) | CAS 821784-33-2 (Furan) | CAS 875146-82-0 (Chlorobenzyl) |
|---|---|---|---|---|
| Molecular Weight | ~300 (estimated) | 387.88 | ~350 (estimated) | 387.88 |
| logP | ~2.5 | ~3.2 | ~2.8 | ~3.8 |
| pKa (Phenol) | ~10 | ~10 | ~10 | ~10 |
| Water Solubility | Moderate (amine-driven) | Low (thiophene) | Moderate (furan) | Low (chlorine, sulfonamide) |
Biological Activity
Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- is an organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- is C18H17N3O. The compound features a phenolic hydroxyl group, an aminophenyl moiety, and a pyridinyl group, which contribute to its diverse reactivity and biological interactions. The unique arrangement of these functional groups allows for significant chemical reactivity, making it a subject of interest in medicinal chemistry.
Biological Activity
Research indicates that Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- exhibits anti-inflammatory and antimicrobial properties. The interaction of its functional groups with biological targets modulates enzyme activity and receptor binding, contributing to its therapeutic potential.
The compound's mechanism of action involves:
- Hydrogen Bonding : The phenolic group can form hydrogen bonds with active sites on enzymes or receptors.
- Biochemical Pathways : The aminophenyl and pyridinyl groups may influence various biochemical pathways that modulate biological responses.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- demonstrates significant antibacterial activity against various strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results .
- Anti-inflammatory Effects : In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
- Cytotoxicity Studies : Research has shown that the compound exhibits cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Aminophenol | C6H7NO | Known for analgesic properties; simpler amine structure |
| 4-Aminophenol | C6H7NO | Exhibits analgesic effects; simpler structure |
| Pyridine | C5H5N | Heterocyclic compound; used in solvents and chemical synthesis |
| 2-Aminopyridine | C5H6N2 | Used in pharmaceuticals; contains two nitrogen atoms |
The uniqueness of Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]- lies in its complex structure that combines phenolic functionality with pyridine and amino groups, allowing for diverse reactivity and biological activity not present in simpler compounds like phenol or pyridine alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
